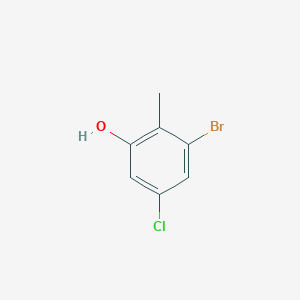
3-Brom-5-Chlor-2-methylphenol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organische Synthese
3-Brom-5-Chlor-2-methylphenol ist eine halogenierte aromatische Verbindung, die als Baustein in der organischen Synthese dienen kann. Seine reaktiven Brom- und Chloratome machen es zu einem vielseitigen Zwischenprodukt für die Konstruktion komplexerer Moleküle. Zum Beispiel kann es einer weiteren Halogenierung, nukleophilen Substitution oder Kupplungsreaktionen unterzogen werden, um Pharmazeutika und Agrochemikalien zu synthetisieren .
Materialwissenschaften
In den Materialwissenschaften könnte diese Verbindung verwendet werden, um die Oberflächeneigenschaften von Materialien zu verändern. Durch die Anlagerung an Polymere oder Beschichtungen können Forscher aufgrund des Vorhandenseins von Halogenen antimikrobielle Eigenschaften verleihen, die für ihre bioziden Aktivitäten bekannt sind .
Analytische Chemie
Als Standard in der analytischen Chemie kann this compound zur Kalibrierung von Instrumenten wie GC-MS oder HPLC verwendet werden. Seine einzigartige Masse und Retentionszeit kann bei der Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen helfen .
Medizinische Chemie
In der medizinischen Chemie kann die phenolische Hydroxylgruppe der Verbindung ausgenutzt werden, um potente bioaktive Moleküle zu erzeugen. Es kann als Vorläufer für die Synthese von Arzneimitteln mit entzündungshemmenden, schmerzlindernden oder antiseptischen Eigenschaften dienen .
Umweltchemie
Diese Verbindung kann auf ihr Umweltverhalten und ihre Umweltschicksale untersucht werden. Forscher können ihren biologischen Abbau, ihre Persistenz in Ökosystemen und ihr Potenzial als Umweltverschmutzer oder als Nebenprodukt industrieller Prozesse untersuchen .
Katalyse
Die Halogenatome in this compound können verwendet werden, um katalytische Prozesse zu erleichtern. Es kann als Ligand in Übergangsmetallkomplexen fungieren, die organische Transformationen wie Kreuzkupplungsreaktionen katalysieren .
Nanotechnologie
In der Nanotechnologie könnte diese Verbindung verwendet werden, um die Oberfläche von Nanopartikeln zu funktionalisieren. Diese Funktionalisierung kann die Löslichkeit, Stabilität und Reaktivität von Nanopartikeln für Anwendungen in der Wirkstoffabgabe und Diagnostik verbessern .
Biokonjugation
Die reaktiven Halogenatome der Verbindung machen sie für Biokonjugationstechniken geeignet. Sie kann verwendet werden, um Biomoleküle wie Peptide, Proteine und Antikörper mit anderen Molekülen zu verbinden, was die Entwicklung gezielter Therapien und diagnostischer Werkzeuge ermöglicht.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that phenolic compounds, such as cresols, can interact with proteins and enzymes, disrupting their function .
Mode of Action
Phenolic compounds generally act by forming hydrogen bonds with amino acid residues, disrupting the structure and function of proteins .
Biochemical Pathways
Phenolic compounds can affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
Phenolic compounds are generally well-absorbed and can be metabolized by the liver .
Result of Action
Phenolic compounds can cause cellular damage by disrupting protein function, leading to cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-bromo-5-chloro-2-methylphenol . Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and activity .
Biochemische Analyse
Biochemical Properties
2-Bromo-4-chloro-6-hydroxytoluene plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of 2-Bromo-4-chloro-6-hydroxytoluene on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to modulate the expression of genes involved in oxidative stress responses. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, 2-Bromo-4-chloro-6-hydroxytoluene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-chloro-6-hydroxytoluene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while it remains relatively stable under certain conditions, prolonged exposure can lead to its degradation, which may alter its biological activity. Long-term studies in vitro and in vivo have indicated that its effects on cellular function can vary, with some cells showing adaptive responses over time .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-chloro-6-hydroxytoluene in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can become toxic, leading to adverse effects such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
2-Bromo-4-chloro-6-hydroxytoluene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism may also involve conjugation reactions, where it is linked to other molecules to facilitate its excretion from the body .
Transport and Distribution
Within cells and tissues, 2-Bromo-4-chloro-6-hydroxytoluene is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization within cells can be influenced by its chemical properties, such as its hydrophobicity or affinity for certain cellular compartments .
Subcellular Localization
The subcellular localization of 2-Bromo-4-chloro-6-hydroxytoluene can significantly impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization is crucial for elucidating its precise biological effects .
Eigenschaften
IUPAC Name |
3-bromo-5-chloro-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-6(8)2-5(9)3-7(4)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTOIROWIFCPRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801295991 | |
| Record name | Phenol, 3-bromo-5-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-46-7 | |
| Record name | Phenol, 3-bromo-5-chloro-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-bromo-5-chloro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801295991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-chloro-2-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine hydrochloride](/img/structure/B1441446.png)
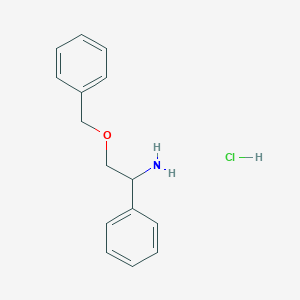

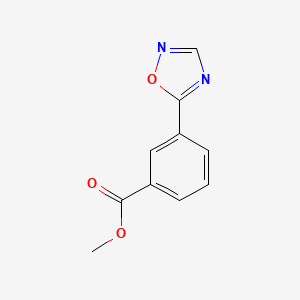
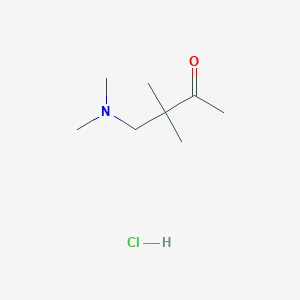


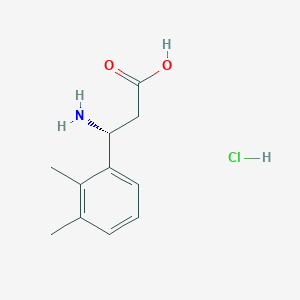

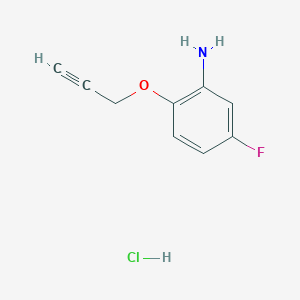
![1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1441461.png)


![6-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B1441465.png)
